Methyl 4-amino-2-methylbut-2-enoate
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Overview
Description
Methyl 4-amino-2-methylbut-2-enoate is an organic compound with the molecular formula C6H11NO2. It is a derivative of butenoic acid and features an amino group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methylbut-2-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . Another method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. These reactions are carried out in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-methylbut-2-enoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbut-2-enoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-methylbut-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-amino-2-methylbut-2-enoate is unique due to the presence of both an amino group and a methyl ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
Methyl 4-amino-2-methylbut-2-enoate, also known as Methyl (2E)-4-amino-2-methylbut-2-enoate, is an organic compound with the molecular formula C6H11NO2. Its unique structure, which includes an amino group and a methyl ester group, has garnered significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant research findings.
Structure and Reactivity
This compound features a double bond in the butenoate moiety, an amino group, and a methyl ester. This configuration allows it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides | Presence of a base |
The amino group facilitates hydrogen bonding and electrostatic interactions with biological targets, potentially modulating various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that influence biological processes.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with proteins and enzymes. This interaction can affect cellular signaling pathways and enzyme activities. The compound has been studied for its potential to act as a precursor for biologically active compounds, making it relevant in drug discovery.
In Vitro Studies
Recent studies have focused on the inhibitory effects of this compound derivatives on key enzymes involved in antioxidant defense mechanisms. For instance, research examining the effects on glutathione reductase (GR) and glutathione S-transferase (GST) demonstrated significant inhibitory activity. The study isolated these enzymes from human erythrocytes and assessed their specific activities. Compounds derived from this compound were found to inhibit GR and GST more effectively than other derivatives tested .
Case Studies
- Enzyme Inhibition : A recent study evaluated various derivatives of this compound for their inhibitory effects on GR and GST. The most potent inhibitors exhibited Ki values in the low micromolar range, indicating strong binding affinities .
- Antioxidant Activity : Another investigation assessed the antioxidant potential of this compound through DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity, suggesting its potential role in mitigating oxidative stress .
- Cell Culture Studies : In cell culture experiments, this compound was used as a non-ionic organic buffering agent within a pH range conducive to cellular growth (6–8.5). This application highlights its utility in biological research settings where pH stability is crucial .
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
Methyl 2-methylbut-2-enoate | Lacks amino group | Less reactive in biological systems |
Ethyl 2-methylbut-2-enoate | Ethyl ester instead of methyl | Similar reactivity but different solubility |
Methyl 4-amino-benzoate | Aromatic structure | Different enzyme interactions |
The presence of both an amino group and a methyl ester group in this compound enhances its reactivity compared to its analogs, allowing for broader applications in medicinal chemistry.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl (E)-4-amino-2-methylbut-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-5(3-4-7)6(8)9-2/h3H,4,7H2,1-2H3/b5-3+ |
InChI Key |
VOUQXKFPLUQLQW-HWKANZROSA-N |
Isomeric SMILES |
C/C(=C\CN)/C(=O)OC |
Canonical SMILES |
CC(=CCN)C(=O)OC |
Origin of Product |
United States |
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